![molecular formula C12H14N2O2 B12877245 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- CAS No. 61194-90-9](/img/structure/B12877245.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one is an organic compound with a unique structure that includes an isoxazole ring, a phenyl group, and a dimethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one typically involves the reaction of 3-phenylisoxazol-5(2H)-one with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-phenylisoxazol-5(2H)-one, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.
Procedure: The starting materials are mixed in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isoxazole ring provides stability and rigidity to the molecule, allowing it to interact with biological targets effectively. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations and as a pharmaceutical intermediate.
Uniqueness
4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one is unique due to its combination of an isoxazole ring, a phenyl group, and a dimethylamino methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61194-90-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
IRRXNFSOFBZTAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


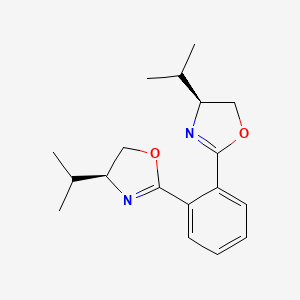
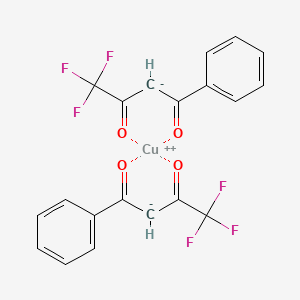
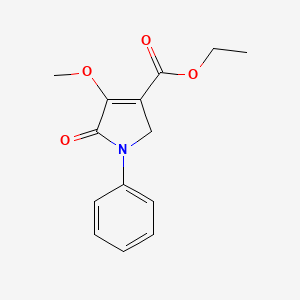
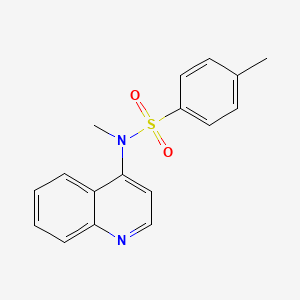
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
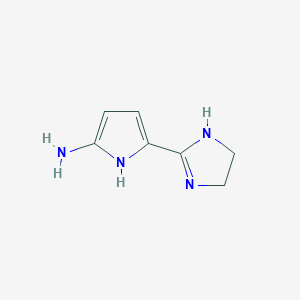
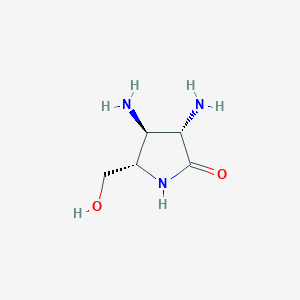
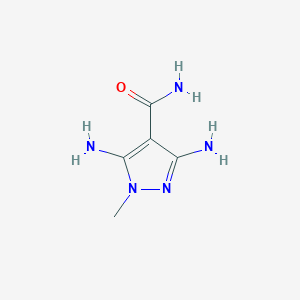
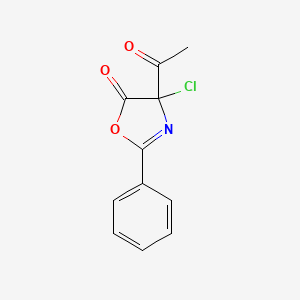
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
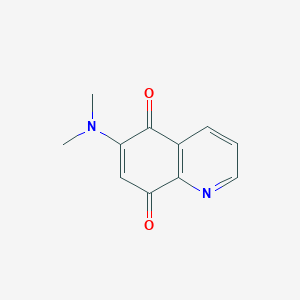

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
